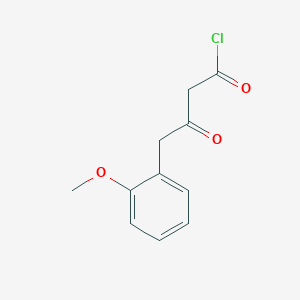

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride

Description

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride is a specialized acyl chloride derivative featuring a β-keto ester backbone substituted with a 2-methoxyphenyl group at the γ-position. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol. The compound’s structure combines a reactive acyl chloride group (-COCl) with a ketone (-CO-) and an aromatic methoxy substituent (-OCH₃), making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles, pharmaceuticals, or polymers .

The 2-methoxyphenyl group introduces steric and electronic effects: the methoxy group’s electron-donating nature enhances the aromatic ring’s stability while influencing the reactivity of the adjacent carbonyl and acyl chloride groups. This compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions involving methoxyphenyl precursors and β-keto acyl chlorides .

Properties

IUPAC Name |

4-(2-methoxyphenyl)-3-oxobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-10-5-3-2-4-8(10)6-9(13)7-11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHAXBVDNPTUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Friedel-Crafts Acylation with Succinic Anhydride

The key step involves condensing 2-methoxybenzene (o-methoxyphenol) with succinic anhydride in the presence of a Lewis acid (e.g., aluminum chloride) and dichlorobenzene as the solvent.

- Lewis Acid : Aluminum chloride (2.05–2.3 equivalents relative to succinic anhydride).

- Solvent : Dichlorobenzene (3–15 times the weight of 2-methoxybenzene).

- Temperature : -20°C to 20°C.

- Molar Ratio : Succinic anhydride (0.8–1.1 equivalents per 2-methoxybenzene).

This yields 4-(2-methoxyphenyl)-4-oxobutyric acid (intermediate), which is purified via crystallization.

| Parameter | Value |

|---|---|

| Yield (anisole base) | ~95% |

| Purity | >88% (via NMR/HPLC) |

Acid Chloride Formation via Thionyl Chloride

The intermediate acid is converted to the target acid chloride using thionyl chloride (SOCl₂):

- Reaction : 4-(2-methoxyphenyl)-4-oxobutyric acid is refluxed with excess SOCl₂ (2–3 equivalents) at 80°C for 2 hours.

- Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is crystallized from nonpolar solvents (e.g., hexane).

- Prolonged reflux (>2 hours) avoids residual acid.

- Purity : >90% (confirmed by Cl⁻ titration).

Experimental Data and Optimization

- Isomer Formation : Using 2-methoxybenzene may yield minor regioisomers (e.g., 3-methoxyphenyl derivatives), necessitating careful chromatography.

- Lewis Acid Sensitivity : Moisture degrades AlCl₃; reactions require anhydrous conditions.

- Batch Size : Up to 70 g of intermediate acid processed in 1 L flasks.

- Yield Consistency : Reproducible at 85–95% for both steps.

Analytical Characterization

- ¹H-NMR (CDCl₃) :

- IR : 1710 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

| Property | Value |

|---|---|

| Melting Point | 147–148°C |

| Molecular Formula | C₁₁H₁₁ClO₃ |

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: 3-Oxo-4-(2-methoxyphenyl)butanoic acid.

Reduction: 3-Hydroxy-4-(2-methoxyphenyl)butanol.

Substitution: 3-Oxo-4-(2-methoxyphenyl)butanamide or 3-Oxo-4-(2-methoxyphenyl)butanoate.

Scientific Research Applications

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular pathways involved include:

Nucleophilic Attack: The carbonyl carbon is attacked by nucleophiles, leading to the formation of new bonds.

Intermediate Formation: Formation of tetrahedral intermediates during the reaction.

Product Release: Elimination of chloride ion and formation of the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-oxo-4-(2-methoxyphenyl)butanoyl chloride, we compare it with structurally or functionally related acyl chlorides and β-keto esters. Key parameters include reactivity, substituent effects, applications, and safety profiles.

Structural and Functional Analogues

Reactivity and Substituent Effects

- Acyl Chloride Reactivity: The reactivity of acyl chlorides generally follows the order: butanoyl chloride > 4-chloro-3-oxobutanoyl chloride > this compound. The electron-donating methoxy group in the latter reduces electrophilicity at the carbonyl carbon compared to chlorine or bromine substituents, slowing nucleophilic acyl substitution reactions .

- Steric and Electronic Modulation: Methoxyphenyl vs. Chlorine: The 2-methoxyphenyl group provides steric shielding and resonance stabilization, unlike the electron-withdrawing chlorine in 4-chloro-3-oxobutanoyl chloride. This makes the former less reactive toward nucleophiles but more thermally stable . Aromatic Substitution Position: Para-substituted analogues (e.g., 4-bromophenyl derivatives) exhibit lower steric hindrance than ortho-substituted methoxyphenyl compounds, favoring faster reaction kinetics .

Biological Activity

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride, an acyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article reviews its antibacterial, antifungal, and antiviral properties, along with its potential applications in drug development.

- Molecular Formula : CHClO

- Molecular Weight : Approximately 210.66 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents such as dichloromethane and tetrahydrofuran.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. Notable findings include:

- Effective Against :

- Escherichia coli

- Staphylococcus aureus

In vitro studies have demonstrated a minimum inhibitory concentration (MIC) indicating its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

The compound has also shown promising antifungal activity, particularly against:

- Candida albicans

This suggests potential applications in treating fungal infections, which are often resistant to conventional antifungal agents.

Antiviral Properties

Preliminary studies indicate that this compound may possess antiviral properties, although further research is needed to elucidate its mechanism of action and efficacy against specific viral pathogens.

The mechanism of action for this compound primarily involves its reactivity as an acyl chloride. This allows it to form covalent bonds with nucleophiles, which can disrupt essential biological processes in microorganisms. The compound's reactivity underlines its utility in organic synthesis and potential interactions within biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms | Observed Effects | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Significant inhibition | |

| Antibacterial | S. aureus | Significant inhibition | |

| Antifungal | C. albicans | Significant inhibition |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-methoxyphenylacetic acid with oxalyl chloride, often facilitated by a catalyst such as dimethylformamide under anhydrous conditions. This method is optimized for yield and purity through techniques like distillation or recrystallization.

In industrial applications, this compound can serve as a precursor for developing novel antimicrobial agents and other pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH) and the carbonyl signals (δ ~170–200 ppm for the acyl chloride). Assign splitting patterns to resolve overlapping peaks in the aromatic region .

- Infrared (IR) Spectroscopy : Identify the C=O stretch of the acyl chloride (~1800 cm) and the ketone (~1700 cm). Compare with analogous compounds like butyryl chloride (IR data in ).

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion (CHClO) and fragmentation patterns, referencing thermochemical data from NIST .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Stepwise Acylation : Start with 2-methoxyphenylacetic acid, undergo Friedel-Crafts acylation with chloroacetyl chloride, followed by oxidation to introduce the ketone moiety. Monitor intermediates via TLC .

- Purification : Use fractional distillation under reduced pressure (due to sensitivity to moisture) and recrystallization in anhydrous solvents like dry dichloromethane .

- Yield Optimization : Control stoichiometry of chlorinating agents (e.g., PCl) and reaction temperature (<0°C) to minimize side reactions .

Advanced Research Questions

Q. What advanced crystallographic methods resolve structural ambiguities in this compound, particularly in cases of disorder or twinning?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Use SHELX suite (SHELXL for refinement) to model disorder in the methoxyphenyl group. Apply TWIN/BASF commands for twinned crystals .

- Dynamic Disorder Analysis : Employ variable-temperature crystallography (100–300 K) to distinguish static vs. dynamic disorder, as demonstrated for similar aryl ketones .

- Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry .

Q. How can researchers reconcile contradictory reactivity data in nucleophilic acyl substitution reactions involving this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Perform time-resolved -NMR to track intermediates. For example, competing reactions with amines may favor ketone enolization over acyl chloride substitution under basic conditions .

- Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Dielectric constant impacts the stability of transition states .

- Computational Validation : Use DFT (e.g., Gaussian) to model transition states and compare activation energies for competing pathways .

Q. What experimental strategies mitigate thermal decomposition during calorimetric studies of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Conduct under inert gas (N) with heating rates ≤2°C/min to identify exothermic decomposition events (~150–200°C) .

- Adiabatic Calorimetry : Use Phi-TEC II to measure heat flow under controlled pressure, referencing safety data for butanoyl chloride analogs .

- Stabilization Additives : Introduce radical scavengers (e.g., BHT) to inhibit autoxidation of the methoxyphenyl group during prolonged heating .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in medicinal chemistry?

- Methodological Answer :

- Scaffold Modification : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH) substituents, synthesizing analogs via parallel synthesis .

- Biological Assay Design : Test acyl chloride derivatives as prodrugs (e.g., hydrolyzing to carboxylic acids in vivo) using enzymatic hydrolysis assays (e.g., esterase-mediated) .

- Data Integration : Apply multivariate analysis (e.g., PCA) to correlate substituent Hammett constants () with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.